

# Commercial Suppliers and Technical Guide for 3-(2-Oxocyclohexyl)propanoic acid

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Compound of Interest

Compound Name: 3-(2-Oxocyclohexyl)propanoic acid

Cat. No.: B1294525

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This technical guide provides an in-depth overview of **3-(2-Oxocyclohexyl)propanoic acid**, a versatile bifunctional molecule with applications in organic synthesis. This document outlines its chemical properties, commercial availability, synthetic methodologies, and key chemical transformations.

## **Commercial Availability**

**3-(2-Oxocyclohexyl)propanoic acid** (CAS Number: 2275-26-5) is readily available from several commercial chemical suppliers.[1] For research and development purposes, it is typically offered in various quantities. Below is a summary of key suppliers and their offerings.



Supplier	Product Name	Alternate Names	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Santa Cruz Biotechnolog y	3-(2-Oxo- cyclohexyl)- propionic acid	2- Oxocyclohex anepropionic acid	2275-26-5	С9Н14О3	170.21
LGC Standards	3-(2-Oxo- cyclohexyl)- propionic Acid	2-(2- Carboxyethyl) cyclohexanon e, 2- Oxocyclohex anepropanoic Acid	2275-26-5	С9Н14О3	170.21
Benchchem	3-(2- Oxocyclohex yl)propanoic acid	-	2275-26-5	С9Н14О3	170.21
Sigma- Aldrich	3-(2- oxocyclohexy I)propanoic acid	-	2275-26-5	С9Н14О3	170.21

## **Physicochemical Properties & Spectroscopic Data**

While specific experimental spectra for **3-(2-Oxocyclohexyl)propanoic acid** are not readily available in public databases, data for structurally similar compounds and the parent propanoic acid moiety provide expected spectral characteristics.

Table 2.1: Expected Physicochemical Properties



Property	Value	
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	
Molecular Weight	170.21 g/mol	
Appearance	Expected to be a solid or oil	
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane	

Table 2.2: Expected Spectroscopic Data

Technique	Expected Peaks/Signals		
<sup>1</sup> H NMR	- Broad singlet around 10-12 ppm (carboxylic acid proton) - Multiplets in the range of 1.2-2.5 ppm corresponding to the cyclohexyl and propanoic acid chain protons.		
<sup>13</sup> C NMR	- Signal around 170-180 ppm (carboxylic acid carbonyl) - Signal around 200-210 ppm (ketone carbonyl) - Multiple signals in the aliphatic region (20-60 ppm) for the cyclohexyl and propanoic acid carbons.		
IR Spectroscopy	- Broad O-H stretch from 2500-3300 cm <sup>-1</sup> (carboxylic acid) - Sharp C=O stretch around 1700-1725 cm <sup>-1</sup> (ketone) - C=O stretch around 1700 cm <sup>-1</sup> (carboxylic acid)		
Mass Spectrometry	- Molecular ion peak [M] <sup>+</sup> at m/z = 170.		

## **Synthesis and Experimental Protocols**

The primary synthetic route to **3-(2-Oxocyclohexyl)propanoic acid** is via a Michael addition of cyclohexanone to an acrylate ester, followed by hydrolysis. A detailed one-pot procedure, adapted from a method for the analogous cyclopentyl derivative, is described below.[2]



## Synthesis of Ethyl 3-(2-Oxocyclohexyl)propanoate

This procedure involves the formation of an enamine from cyclohexanone, which then undergoes a Michael addition with ethyl acrylate.

#### Experimental Protocol:

- To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclohexanone (1.0 mol), morpholine (1.2 mol), p-toluenesulfonic acid (0.1 mol), and toluene (350 mL).
- Heat the mixture to reflux and stir for 2 hours, with azeotropic removal of water.
- Cool the reaction mixture to 85°C and add ethyl acrylate (1.5 mol) dropwise over 4 hours.
- Maintain the reaction mixture at 85°C for an additional 3 hours after the addition is complete.
- Cool the mixture to 10°C and filter to remove any solid byproducts.
- The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude ethyl 3-(2-oxocyclohexyl)propanoate.
- The crude product can be purified by vacuum distillation.

## Hydrolysis to 3-(2-Oxocyclohexyl)propanoic acid

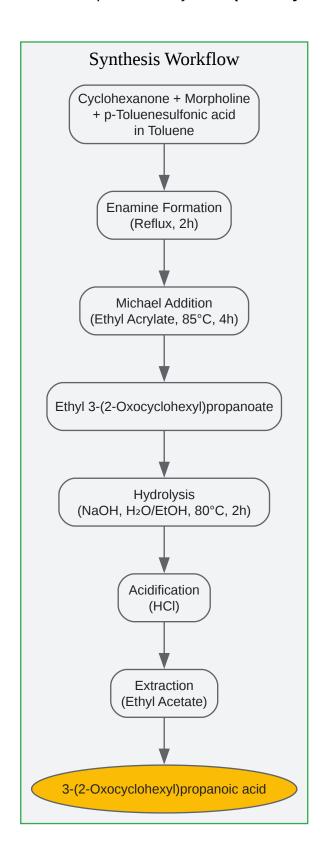
The ester is then hydrolyzed to the corresponding carboxylic acid.

#### Experimental Protocol:

- To the crude ethyl 3-(2-oxocyclohexyl)propanoate (1.0 mol), add a solution of sodium hydroxide (1.2 mol) in water (200 mL) and ethanol (100 mL).
- Heat the mixture to 80°C and stir for 2 hours.
- Cool the reaction mixture to room temperature and acidify to pH 3-5 with concentrated hydrochloric acid.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 150 mL).



- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield 3-(2-Oxocyclohexyl)propanoic acid.





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Synthesis of **3-(2-Oxocyclohexyl)propanoic acid**.

## **Chemical Transformations and Applications**

**3-(2-Oxocyclohexyl)propanoic acid** is a valuable synthetic intermediate due to its bifunctional nature, containing both a ketone and a carboxylic acid.[3]

#### **Reduction of the Ketone**

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[3]

#### Experimental Protocol:

- Dissolve 3-(2-Oxocyclohexyl)propanoic acid (1.0 mol) in methanol (200 mL) in a roundbottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add sodium borohydride (0.3 mol) portion-wise, keeping the temperature below 10°C.
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 3-(2-hydroxycyclohexyl)propanoic acid.

# Intramolecular Cyclization: Synthesis of Hexahydrocoumarin

The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification (lactonization) to form a bicyclic lactone, such as hexahydrocoumarin, which is used as a

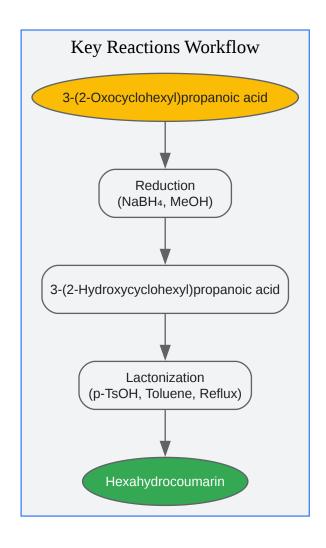


#### fragrance ingredient.[3]

#### Experimental Protocol:

- Dissolve 3-(2-hydroxycyclohexyl)propanoic acid (1.0 mol) in a suitable solvent like toluene (250 mL).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 mol).
- Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to yield hexahydrocoumarin.





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Synthesis of Hexahydrocoumarin.

## **Biological Activity Context**

While **3-(2-Oxocyclohexyl)propanoic acid** itself has not been extensively studied for its biological activity, many propanoic acid derivatives are known to be biologically active. For instance, several aryl propanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel derivatives of 3-cyclohexylpropanoic acid has been explored for developing compounds with tuberculostatic activity.[4] The core structure of **3-(2-Oxocyclohexyl)propanoic acid** presents a scaffold that can be further modified to explore potential therapeutic applications.

### Conclusion



**3-(2-Oxocyclohexyl)propanoic acid** is a commercially available and synthetically versatile building block. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including fragrances like hexahydrocoumarin. The straightforward synthetic protocols and the potential for derivatization make it a compound of interest for researchers in organic synthesis and medicinal chemistry.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-(2-Oxocyclohexyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294525#commercial-suppliers-of-3-2-oxocyclohexyl-propanoic-acid]

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